N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide
Description
Properties
Molecular Formula |
C13H17IN2O |
|---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17IN2O/c1-10-4-3-7-16(9-10)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17) |
InChI Key |
NGKLQYUOHVVILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Formation of 3-Iodobenzoyl Chloride :
- 3-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. The reaction yields 3-iodobenzoyl chloride with >95% conversion.
- Critical factor: Moisture must be excluded to prevent hydrolysis to the carboxylic acid.
Amide Bond Formation :
- 3-Methylpiperidine is dissolved in a polar aprotic solvent (e.g., DCM or tetrahydrofuran) and cooled to 0°C.
- 3-Iodobenzoyl chloride is added dropwise, followed by a base (e.g., triethylamine or N,N-diisopropylethylamine) to scavenge HCl.
- The reaction proceeds at 25°C for 12–24 hours, yielding the target compound with 70–85% isolated purity.
Optimization Insights :
- Catalyst Use : Adding 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst increases yield to 88–92% by accelerating acylation.
- Solvent Choice : Tetrahydrofuran (THF) outperforms DCM in minimizing side reactions (e.g., N-alkylation).
Alternative Pathway: Nucleophilic Substitution on Preformed Piperidine Scaffolds
For industrial-scale production, a modular approach using prefunctionalized piperidine derivatives is employed (Figure 2).
Synthesis of 3-Methylpiperidine
3-Methylpiperidine is synthesized via gas-phase cyclization of 2-methyl-1,5-diaminopentane over acidic zeolite catalysts (e.g., H-ZSM-5) at 300–375°C under 5–10 bar H₂. This method achieves 90–95% conversion with <2% residual diamine.
Carboxamide Installation
Piperidine Activation :
Coupling with 3-Iodoaniline :
Advantages :
- Avoids handling moisture-sensitive acyl chlorides.
- Compatible with continuous-flow reactors for high-throughput synthesis.
Microwave-Assisted One-Pot Synthesis
Recent advances utilize microwave irradiation to accelerate the reaction (Table 1).
Protocol
- Step 1 : 3-Iodobenzoic acid (1 equiv), 3-methylpiperidine (1.2 equiv), and HATU (1.5 equiv) are mixed in DMF.
- Step 2 : The mixture is irradiated at 100°C for 15 minutes under 300 W microwave power.
- Yield : 89–93% with >98% purity by HPLC.
Key Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Purity |
|---|---|---|---|---|
| Direct Amide Coupling | 70–85 | 12–24 h | Moderate | 85–90% |
| Nucleophilic Substitution | 80–85 | 6–8 h | High | 90–95% |
| Microwave-Assisted | 89–93 | 15 min | Low | >98% |
Industrial Preference : The nucleophilic substitution route is favored for kilogram-scale production due to robust impurity control and compatibility with existing infrastructure.
Challenges and Optimization Strategies
Iodine Stability
The 3-iodophenyl group is prone to dehalogenation under basic conditions. Mitigation strategies include:
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted 3-iodoaniline.
- Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.
Emerging Approaches
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in ionic liquids (e.g., [BMIM][PF₆]), achieving 78–82% yield at 40°C. This method is eco-friendly but limited by enzyme cost.
Photoredox Cross-Coupling
Visible-light-mediated coupling of 3-iodoaniline with 3-methylpiperidine carbonyl radicals shows promise (yield: 65–70%) but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium
Biological Activity
N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that compounds with similar structures often modulate the function of heat shock proteins (Hsp90), which play a crucial role in protein folding and degradation pathways. These interactions can lead to both pro-survival and cytotoxic effects, depending on the concentration and context of treatment .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the iodine atom in the phenyl ring enhances lipophilicity, which may improve binding affinity to target proteins. Modifications in the piperidine moiety have also been shown to influence biological activity significantly. For instance, substituents that enhance hydrogen bonding or steric interactions can lead to increased potency against specific cancer cell lines .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing its potential therapeutic window.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| OVCAR-3 (Ovarian) | 75.3 |
| COV318 (Ovarian) | 92 |
These results suggest that while the compound has varying efficacy across different cell types, it maintains a promising profile for further development as an anticancer agent .
Case Studies
A series of case studies have highlighted the potential clinical applications of this compound. One study observed its effects on apoptosis induction in hypopharyngeal tumor cells, demonstrating a significant increase in apoptotic markers compared to control groups . Another investigation focused on its neuroprotective properties, where it was shown to mitigate neurodegeneration in models of Alzheimer's disease through modulation of cholinergic pathways .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
N-(3-Iodophenyl)maleimide (Compound 27)
- Structure : Maleimide core with 3-iodophenyl substitution.
- Activity : Exhibits potent inhibitory activity (IC50 = 2.24 μM), the highest among halogenated phenylmaleimides .
- Key Insight : The 3-iodo substitution enhances activity compared to chloro or bromo analogs, likely due to iodine’s larger van der Waals radius and capacity for halogen bonding.
N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide
- Structure : Triazolopyridazine-piperidine hybrid with 3-chlorophenyl.
- Activity: Not explicitly reported, but chlorine’s smaller size and lower hydrophobicity compared to iodine may reduce target affinity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Bromine at the 3-position with an additional 2-methyl group.
- Structural Feature : Near-planar conformation due to π-conjugation through the amide bridge; centrosymmetric dimers via hydrogen bonding .
- Implication : Methyl substitution adjacent to halogen may sterically hinder binding, offsetting bromine’s moderate electronic effects.
Piperidine-Carboxamide Derivatives
N-(Butan-2-yl)-3-Methylpiperidine-1-Carboxamide
- Structure : Aliphatic butan-2-yl substituent instead of halogenated aryl.
- Physicochemical Properties :
3-(Acetyl{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}amino)-N-(3-Fluoro-2-methylphenyl)piperidine-1-carboxamide
- Structure : Fluorine at the 3-position with a methyl group and complex oxadiazole side chain.
- Key Feature : Fluorine’s electronegativity may enhance metabolic stability, but the bulky oxadiazole group could limit membrane permeability .
Structural and Electronic Comparisons
*Estimated based on iodine’s contribution to logP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
